2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxyprop-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-80°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for catalyst recycling and solvent recovery helps in reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boron compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The primary mechanism by which 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the stability and versatility of the dioxaborolane compound.
Bis(pinacolato)diboron: Another widely used boron reagent, but it requires activation by a catalyst or base.
Boronic Esters: Similar in reactivity but often less stable and more prone to hydrolysis.
The unique structure of this compound provides enhanced stability and reactivity, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(7-12-6)11-13-9(2,3)10(4,5)14-11/h1,7H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKBASZWGDPBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165904-29-0 |
Source
|
Record name | 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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